5-Bromo-2,3-difluoro-4-methylphenol
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Overview
Description
5-Bromo-2,3-difluoro-4-methylphenol: is an organic compound with the molecular formula C7H5BrF2O . It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups. This compound is often used as a building block in organic synthesis due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-difluoro-4-methylphenol typically involves the bromination and fluorination of 4-methylphenol (p-cresol). One common method includes the continuous bromination of p-cresol using bromine in the presence of a solvent like chloroform. The reaction is carried out at low temperatures (-20 to -15°C) to ensure selectivity and high yield .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar bromination and fluorination techniques. The process involves precise control of reaction conditions to minimize side reactions and maximize yield. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,3-difluoro-4-methylphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dehalogenated phenols
Scientific Research Applications
Chemistry: 5-Bromo-2,3-difluoro-4-methylphenol is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated phenols on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals. Its unique properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-difluoro-4-methylphenol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The phenol group can form hydrogen bonds, further affecting its chemical behavior .
Comparison with Similar Compounds
- 2-Bromo-4-methylphenol
- 2,3-Difluoro-4-methylphenol
- 5-Bromo-2,2-difluoro-1,3-benzodioxole
Comparison: 5-Bromo-2,3-difluoro-4-methylphenol is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and the ability to participate in specific types of chemical interactions. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in various applications .
Properties
Molecular Formula |
C7H5BrF2O |
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Molecular Weight |
223.01 g/mol |
IUPAC Name |
5-bromo-2,3-difluoro-4-methylphenol |
InChI |
InChI=1S/C7H5BrF2O/c1-3-4(8)2-5(11)7(10)6(3)9/h2,11H,1H3 |
InChI Key |
CIOMLPKDTLRDFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1F)F)O)Br |
Origin of Product |
United States |
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